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molecular formula C13H18O2 B1596404 1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]- CAS No. 69673-85-4

1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]-

Cat. No. B1596404
M. Wt: 206.28 g/mol
InChI Key: QPXVRLXJHPTCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06246824B1

Procedure details

2-methyl-1-[4-(methyl thio)-phenyl]-2-morpholinopropanone-1; 1-(4-isopropylphenyl)-2-hydroxy-2-methylpropan-1-one; 1-(4-dodecyl-phenyl)-2-hydroxy-2-methylpropan-1-one; 4-(2-hydroxyethoxy)phenyl-2(2-hydroxy-2-propyl)-ketone; diethoxyphenyl acetophenone; 2,4,6 trimethylbenzoyl diphenylphosphone, a mixture of (2,6-dimethoxy benzoyl)-2,4,4 trimethylpentylphosphineoxide and 2-hydroxy-2-methyl-1-phenyl-propane-1-one, and mixtures thereof.
[Compound]
Name
2-methyl-1-[4-(methyl thio)-phenyl]-2-morpholinopropanone-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-(2-hydroxyethoxy)phenyl-2(2-hydroxy-2-propyl)-ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(2,6-dimethoxy benzoyl)-2,4,4 trimethylpentylphosphineoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(C1C=CC(C(=O)C(O)(C)C)=CC=1)(C)C.C(C1C=CC(C(=O)C(O)(C)C)=CC=1)CCCCCCCCCCC.[CH2:40]([O:42][C:43]([O:58][CH2:59]C)([C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1)[C:44]([C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)=[O:45])C.COC1C=CC=C(OC)C=1C(P(=O)CC(C)CC(C)(C)C)=O.OC(C)(C)C(C1C=CC=CC=1)=O>>[CH3:59][O:58][C:43]([O:42][CH3:40])([C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1)[C:44]([C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)=[O:45]

Inputs

Step One
Name
2-methyl-1-[4-(methyl thio)-phenyl]-2-morpholinopropanone-1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)C(C(C)(C)O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=CC=C(C=C1)C(C(C)(C)O)=O
Step Four
Name
4-(2-hydroxyethoxy)phenyl-2(2-hydroxy-2-propyl)-ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=O)C1=CC=CC=C1)(C1=CC=CC=C1)OCC
Step Six
Name
(2,6-dimethoxy benzoyl)-2,4,4 trimethylpentylphosphineoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)P(CC(CC(C)(C)C)C)=O)C(=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)C1=CC=CC=C1)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(C(=O)C1=CC=CC=C1)(C1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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